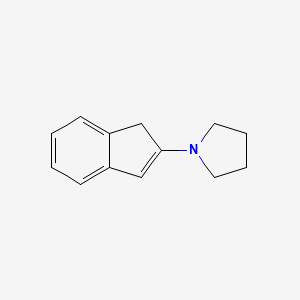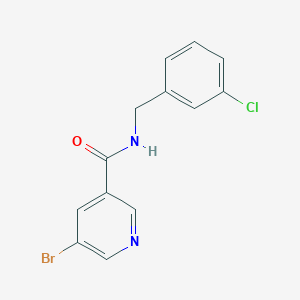
5-Bromo-N-(3-chloro-benzyl)-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(3-chloro-benzyl)-nicotinamide (5-BrNC) is a novel synthetic compound that has recently been studied for its potential therapeutic applications. 5-BrNC is a brominated nicotinamide compound which is known to possess anti-inflammatory, anti-cancer and anti-oxidant properties. It is a structural analog of nicotinamide and has been shown to possess a wide range of biological activities. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-N-(3-chloro-benzyl)-nicotinamide involves the reaction of 5-bromo-nicotinamide with 3-chlorobenzylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with an appropriate dehydrating agent to yield the final product.
Starting Materials
5-bromo-nicotinamide, 3-chlorobenzylamine, coupling agent (e.g. EDCI or DCC), dehydrating agent (e.g. POCl3 or SOCl2)
Reaction
Step 1: Dissolve 5-bromo-nicotinamide and 3-chlorobenzylamine in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature., Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the resulting intermediate in an appropriate solvent such as THF or DMF., Step 6: Add a dehydrating agent such as POCl3 or SOCl2 to the reaction mixture and stir for several hours at room temperature., Step 7: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate., Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 5-Bromo-N-(3-chloro-benzyl)-nicotinamide.
Scientific Research Applications
5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, 5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been studied for its potential use in the treatment of metabolic disorders, such as diabetes, obesity, and metabolic syndrome.
Mechanism Of Action
The mechanism of action of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide is still not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. Additionally, 5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been shown to inhibit the production of reactive oxygen species (ROS) and to induce the expression of anti-inflammatory cytokines.
Biochemical And Physiological Effects
5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer and anti-oxidant properties. Additionally, 5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been found to modulate the activity of various enzymes and proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. It has also been found to inhibit the production of reactive oxygen species (ROS) and to induce the expression of anti-inflammatory cytokines.
Advantages and Limitations for Laboratory Experiments
The use of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide in laboratory experiments has several advantages. It is easy to synthesize, has a wide range of biological activities, and is relatively inexpensive. Additionally, it is readily available and has a high degree of solubility in a variety of solvents. However, there are some limitations to the use of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide in laboratory experiments. It is highly reactive and can be easily degraded by light and heat. Additionally, it is not very stable in aqueous solutions and can be easily hydrolyzed by water.
Future Directions
The potential future directions for 5-Bromo-N-(3-chloro-benzyl)-nicotinamide include further research into its therapeutic applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Additionally, further research is needed to elucidate the mechanism of action of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide and to develop more efficient and cost-effective synthesis methods. Additionally, further research is needed to explore the potential of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide in the treatment of neurological and metabolic disorders. Finally, further research is needed to investigate the potential side effects of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide and to develop more efficient delivery systems for its use in clinical trials.
properties
IUPAC Name |
5-bromo-N-[(3-chlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-2-1-3-12(15)4-9/h1-5,7-8H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPROUVICDDFXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(3-chloro-benzyl)-nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

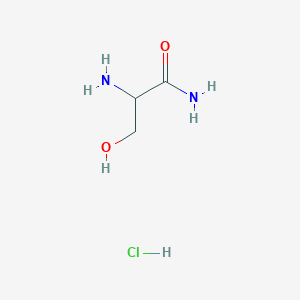
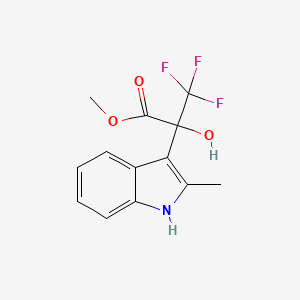
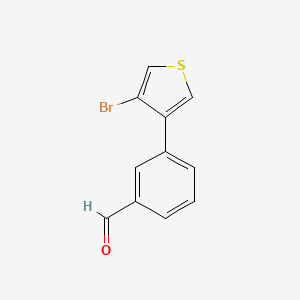
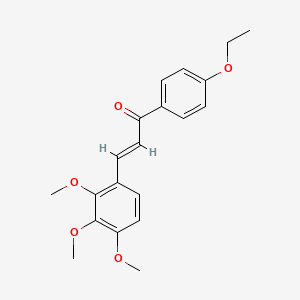
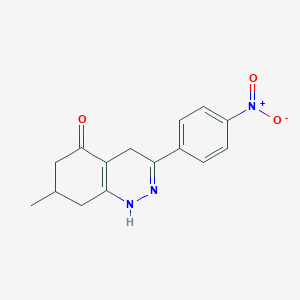
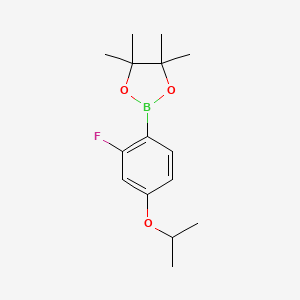
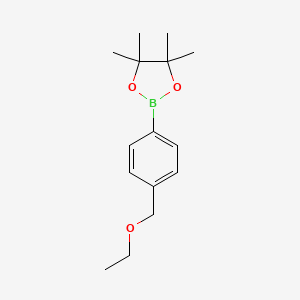
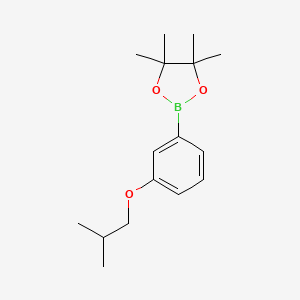
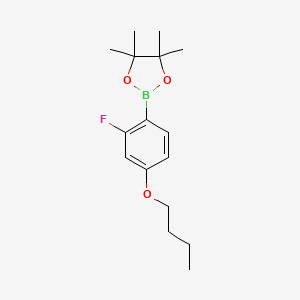
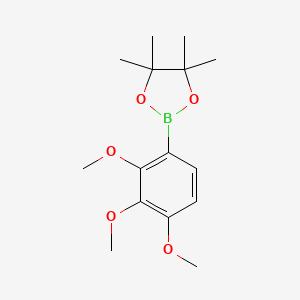
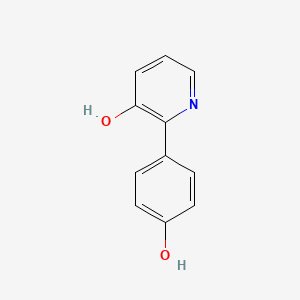
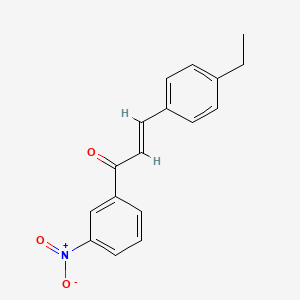
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)
